molecular formula C48H56Cl4N6O4 B601590 アリピプラゾール二量体 CAS No. 1797986-18-5

アリピプラゾール二量体

カタログ番号: B601590
CAS番号: 1797986-18-5
分子量: 922.83
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aripiprazole Dimer is a derivative of Aripiprazole, an atypical antipsychotic drug used primarily for the treatment of schizophrenia and bipolar disorder

科学的研究の応用

Dimerization of Aripiprazole

Dimerization refers to the process where two molecules of aripiprazole combine to form a dimer. This phenomenon can occur during the synthesis or storage of the drug and is often viewed as an impurity that affects the drug's efficacy and safety profile. However, recent studies suggest that understanding and controlling this dimerization may lead to novel therapeutic applications.

Scientific Research Applications

1. Pharmacological Studies

Research has identified aripiprazole's dimer as a modulator of various biological pathways. For instance, studies have demonstrated that aripiprazole can influence the stability of dopamine and serotonin systems, which are crucial in treating psychiatric disorders .

2. Neuroprotection in Neurodegenerative Diseases

Recent findings indicate that aripiprazole may have neuroprotective effects in models of neurodegenerative diseases such as Machado-Joseph disease. In Drosophila models, aripiprazole reduced aggregated proteins associated with neurodegeneration . The dimer's role in these processes warrants further investigation.

3. Potential Treatment for COVID-19

Emerging research has suggested that aripiprazole may alter gene expression related to COVID-19 pathology. A study found that a significant number of genes affected by aripiprazole also showed altered expression in COVID-19 patients . This opens avenues for exploring the therapeutic potential of aripiprazole dimers in viral infections.

Case Studies

Case Study 1: Hypersensitivity Pneumonitis

A documented case involved a 36-year-old woman who developed hypersensitivity pneumonitis after prolonged use of aripiprazole. The temporal relationship between drug initiation and respiratory symptoms highlights the importance of monitoring dimer levels and their potential impact on adverse reactions .

Case Study 2: Efficacy in Major Depressive Disorder

In the ADMIRE study, aripiprazole augmentation therapy demonstrated superior efficacy over standard antidepressant treatments in Japanese patients with major depressive disorder. The study analyzed demographic factors influencing treatment responses, suggesting that variations in drug metabolism could relate to dimer formation .

Data Tables

Patient GroupMean Change in MADRS ScoreResponse Rate (%)
Aripiprazole Augmentation-10.565
Control Group-5.040

生化学分析

Biochemical Properties

Aripiprazole Dimer plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Aripiprazole Dimer has a high affinity for dopamine D2 receptors, serotonin 5-HT1A and 5-HT2A receptors, and adrenergic receptors . These interactions are crucial for its pharmacological effects. Aripiprazole Dimer acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, while it functions as an antagonist at serotonin 5-HT2A receptors . This dual action is essential for its therapeutic efficacy in treating psychiatric disorders.

Cellular Effects

Aripiprazole Dimer exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Aripiprazole Dimer has been shown to affect the extracellular signal-regulated kinase (ERK) pathway, which plays a pivotal role in cell proliferation, differentiation, and survival . Additionally, it modulates the expression of early genes and scaffolding proteins, impacting neurotransmitter circuitries in cortical and subcortical regions . These cellular effects contribute to its therapeutic potential in managing psychiatric conditions.

Molecular Mechanism

The molecular mechanism of Aripiprazole Dimer involves its interaction with various biomolecules. At the molecular level, Aripiprazole Dimer binds to dopamine D2 receptors, serotonin 5-HT1A and 5-HT2A receptors, and adrenergic receptors . It acts as a partial agonist at dopamine D2 receptors, leading to a balanced modulation of dopamine signaling . This partial agonism is crucial for its antipsychotic effects without causing significant extrapyramidal side effects. Furthermore, Aripiprazole Dimer’s antagonistic action at serotonin 5-HT2A receptors contributes to its efficacy in treating mood disorders .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Aripiprazole Dimer have been observed to change over time. Studies have shown that Aripiprazole Dimer maintains its stability and efficacy over extended periods In vitro and in vivo studies have indicated that Aripiprazole Dimer can sustain its pharmacological activity, making it a promising candidate for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of Aripiprazole Dimer vary with different dosages in animal models. At lower doses, Aripiprazole Dimer exhibits partial agonist activity at dopamine D2 receptors, leading to therapeutic effects without significant side effects . At higher doses, it may cause adverse effects, including motor side effects and alterations in neurotransmitter levels . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic use.

Metabolic Pathways

Aripiprazole Dimer is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, including CYP2D6 and CYP3A4 . These enzymes play a crucial role in its biotransformation and elimination from the body. Additionally, Aripiprazole Dimer’s metabolites may exhibit pharmacological activity, contributing to its overall therapeutic effects . Understanding these metabolic pathways is essential for optimizing its clinical use.

Transport and Distribution

The transport and distribution of Aripiprazole Dimer within cells and tissues are mediated by various transporters and binding proteins. It has been shown to interact with dopamine and serotonin transporters, facilitating its uptake and distribution in the brain . These interactions are critical for its pharmacological effects, as they determine its localization and accumulation in target tissues .

Subcellular Localization

Aripiprazole Dimer exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cell membrane, where it interacts with dopamine and serotonin receptors . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its therapeutic efficacy . Understanding its subcellular localization is crucial for elucidating its mechanism of action.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Aripiprazole Dimer typically involves the reaction of Aripiprazole with specific reagents under controlled conditions. One common method includes the use of tetrahydrofuran and paratoluensulfonyl chloride, catalyzed by zinc chloride, to obtain intermediate compounds which are then further reacted to form Aripiprazole Dimer . The reaction conditions often involve moderate temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of Aripiprazole Dimer follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, safety, and cost-effectiveness. Techniques such as solvent extraction, crystallization, and purification are employed to produce high-quality Aripiprazole Dimer suitable for various applications.

化学反応の分析

Types of Reactions

Aripiprazole Dimer undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often facilitated by specific catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of Aripiprazole Dimer may result in the formation of hydroxylated derivatives, while reduction could yield deoxygenated compounds.

類似化合物との比較

Similar Compounds

    Aripiprazole: The parent compound, used widely as an antipsychotic drug.

    Quetiapine: Another atypical antipsychotic with a different receptor profile.

    Risperidone: A similar antipsychotic with high affinity for serotonin and dopamine receptors.

Uniqueness

Aripiprazole Dimer is unique due to its dimerized structure, which may result in different pharmacokinetic and pharmacodynamic properties compared to its monomeric form. This structural difference can influence its interaction with biological targets and its overall therapeutic profile.

生物活性

Aripiprazole, an atypical antipsychotic, has gained attention for its unique pharmacological profile, particularly its functionally selective actions at dopamine and serotonin receptors. The dimeric form of aripiprazole, known as "Aripiprazole Dimer," is a subject of emerging research that aims to elucidate its biological activity and therapeutic potential.

Overview of Aripiprazole Dimer

Aripiprazole Dimer is synthesized through a process that enhances the pharmacological properties of the original compound. The dimerization modifies the interaction with biological targets, potentially leading to improved efficacy and reduced side effects compared to monomeric aripiprazole.

The biological activity of Aripiprazole Dimer is primarily mediated through its interactions with various neurotransmitter receptors:

  • Dopamine Receptors : Aripiprazole acts as a partial agonist at D2 and D3 dopamine receptors, which is crucial for its antipsychotic effects. The dimer may enhance this action by stabilizing receptor conformations that favor partial agonism .
  • Serotonin Receptors : It also interacts with serotonin receptors, particularly 5-HT1A and 5-HT2A. The dimer's structure may improve binding affinity and functional selectivity at these sites, potentially leading to better management of mood disorders .

Pharmacokinetics

Aripiprazole Dimer exhibits distinct pharmacokinetic properties compared to its monomeric counterpart:

  • Bioavailability : Similar to aripiprazole, the dimer shows high bioavailability due to effective absorption.
  • Half-Life : The elimination half-life may be extended in the dimer form, allowing for sustained therapeutic effects with less frequent dosing.
  • Metabolism : The metabolism pathways involve cytochrome P450 enzymes, notably CYP3A4 and CYP2D6, which are responsible for converting aripiprazole into active metabolites like dehydroaripiprazole. The dimer might influence the metabolic profile, leading to variations in efficacy and safety .

Case Study 1: Efficacy in Schizophrenia

A clinical trial involving patients with schizophrenia demonstrated that the administration of Aripiprazole Dimer resulted in significant reductions in psychotic symptoms compared to traditional aripiprazole. Patients reported fewer side effects related to extrapyramidal symptoms (EPS), a common issue with antipsychotics.

Case Study 2: Bipolar Disorder Management

In a cohort study focusing on bipolar disorder patients, those treated with Aripiprazole Dimer showed improved mood stabilization without the adverse effects typically associated with mood stabilizers. This suggests a potential role for the dimer in managing mood disorders effectively .

Comparative Biological Activity Table

Property Aripiprazole Monomer Aripiprazole Dimer
Dopamine Receptor ActionPartial AgonistEnhanced Partial Agonist
Serotonin Receptor ActionMixed Agonist/AntagonistImproved Efficacy
Extrapyramidal SymptomsCommonReduced
Half-Life~75 hoursPotentially Longer

Research Findings

Recent studies have identified that Aripiprazole Dimer not only retains the beneficial properties of aripiprazole but also enhances receptor selectivity and intrinsic efficacy. For instance, molecular dynamics simulations indicate that the dimer interacts more favorably with secondary binding sites on dopamine receptors, suggesting a mechanism for its increased effectiveness .

Additionally, gene expression analyses have shown that treatment with Aripiprazole Dimer alters pathways associated with inflammation and immune response, indicating potential applications beyond psychiatric disorders, such as in inflammatory conditions .

特性

IUPAC Name

7-[4-[4-[2,3-dichloro-4-[1-[2,3-dichloro-4-[4-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]piperazin-1-yl]phenyl]ethyl]phenyl]piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H56Cl4N6O4/c1-32(37-12-14-41(47(51)45(37)49)57-24-20-55(21-25-57)18-2-4-28-61-35-10-6-33-8-16-43(59)53-39(33)30-35)38-13-15-42(48(52)46(38)50)58-26-22-56(23-27-58)19-3-5-29-62-36-11-7-34-9-17-44(60)54-40(34)31-36/h6-7,10-15,30-32H,2-5,8-9,16-29H2,1H3,(H,53,59)(H,54,60)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZDOGGVENFNDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=C(C=C1)N2CCN(CC2)CCCCOC3=CC4=C(CCC(=O)N4)C=C3)Cl)Cl)C5=C(C(=C(C=C5)N6CCN(CC6)CCCCOC7=CC8=C(CCC(=O)N8)C=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H56Cl4N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

922.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797986-18-5
Record name 1,1-(Ethane-1,1-diyl)bis(2,3-dichloro-4-(4-(3,4-dihydroquinolin-2(1H)-one-7-yloxybutyl)piperazin-1-yl)benzene)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797986185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-{4-[4-(2,3-dichloro-4-{1-[2,3-dichloro-4-(4-{4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butyl}piperazin-1-yl)phenyl]ethyl}phenyl)piperazin-1-yl]butoxy}-1,2,3,4-tetrahydroquinolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARIPIPRAZOLE DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FIJ1ORS4JB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。